2-(2-chlorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
説明
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-9-6-13-7-10-22(18(24)17(13)21)11-8-20-16(23)12-14-4-2-3-5-15(14)19/h2-7,9-10H,8,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVSJAORICSSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the pyrrolo[2,3-c]pyridine core. Key steps include alkylation of the pyrrolopyridine nitrogen, chlorophenylacetamide coupling, and oxidation to introduce the 7-oxo group. Yield optimization often requires:
- Continuous flow reactors to enhance reaction homogeneity and reduce side products .
- Chromatographic purification (e.g., flash chromatography with gradient elution) to isolate high-purity intermediates .
- Temperature control (e.g., 60–80°C for amide bond formation) to prevent thermal degradation .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm, acetamide carbonyl at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What standard assays are used to evaluate its preliminary biological activity?
- Methodological Answer :
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MCF-7) with IC values calculated via dose-response curves .
- Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or kinases, comparing inhibition to reference compounds (e.g., NSAIDs for COX-2) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding poses within target pockets (e.g., kinase ATP-binding sites). Focus on optimizing hydrogen bonds with the acetamide group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical interactions (e.g., chlorophenyl hydrophobic packing) .
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups on pyrrolopyridine) with bioactivity data .
Q. How can contradictory IC values between similar compounds be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times. Example discrepancies:
| Compound | Target | IC (µM) | Notes |
|---|---|---|---|
| Analog A (chlorophenyl) | MCF-7 | 15 | 24-hour exposure |
| Analog B (fluorophenyl) | MCF-7 | 30 | 48-hour exposure |
- Metabolic stability testing : Use liver microsomes to assess if differences arise from compound degradation .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Transition from batch to continuous flow to improve heat/mass transfer, reducing byproducts .
- Design of Experiments (DoE) : Apply fractional factorial designs to optimize solvent (e.g., DMF vs. THF), catalyst load (e.g., Pd/C), and temperature .
- In-line analytics : Use PAT tools like ReactIR™ to monitor reaction progress in real time .
Data Contradiction Analysis
Q. Why do structural analogs show divergent biological activities despite minimal substituent changes?
- Methodological Answer :
- Steric/electronic profiling : Compare substituent effects via Hammett constants (σ) or Taft parameters. For example:
| Substituent | σ (Hammett) | IC (µM) |
|---|---|---|
| -Cl | +0.23 | 15 |
| -F | +0.06 | 30 |
| -CH | -0.17 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
